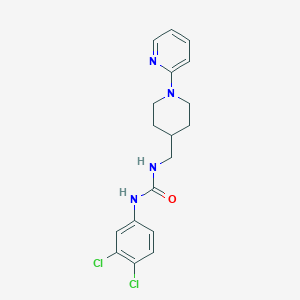

![molecular formula C13H12ClNO3 B2424098 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1009353-35-8](/img/structure/B2424098.png)

3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

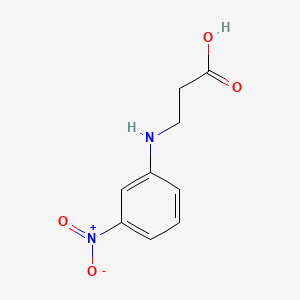

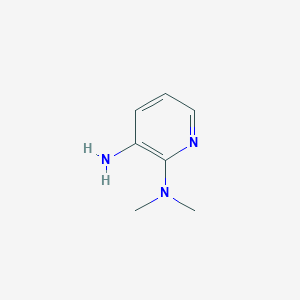

“3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a chemical compound with the molecular formula C13H12ClNO3 . It contains a total of 32 bonds, including 20 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The structure also includes 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic tertiary amide, and 1 hydroxyl group .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, such as “3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid”, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Molecular Structure Analysis

The molecular structure of “3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is characterized by a bicyclic framework that includes a three-membered ring and a five-membered ring . The structure also features a six-membered aromatic ring attached to the bicyclic system via a carbonyl group . The carboxylic acid and the tertiary amide functionalities are also key features of the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving “3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” are likely to be influenced by the presence of the carboxylic acid and the tertiary amide groups . These functional groups can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and condensation reactions .

Aplicaciones Científicas De Investigación

Synthetic Methodology

The synthesis of bicyclic structures, such as 3-(4-Chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, remains an active area of research. Notable studies include:

- (3 + 2) Annulation Reactions : Researchers have developed efficient methods to construct bicyclo[3.1.0]hexanes via (3 + 2) annulation of cyclopropenes with suitable substrates .

- Modular Approaches : Strategies for accessing new bicyclo[2.1.1]hexane modules have been explored, emphasizing synthetic accessibility .

Propiedades

IUPAC Name |

3-(4-chlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3/c14-9-3-1-7(2-4-9)12(16)15-6-8-5-10(8)11(15)13(17)18/h1-4,8,10-11H,5-6H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDMRWXINIYZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)C(=O)C3=CC=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

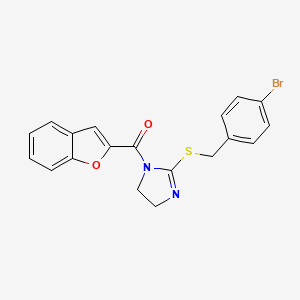

![(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424017.png)

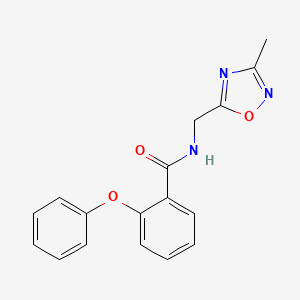

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-b]pyrrole-2-carboxylic acid](/img/structure/B2424022.png)

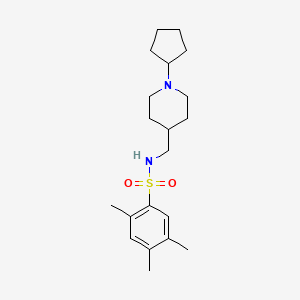

![5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2424026.png)

![N-[2-methyl-5-(1-methyl-1H-pyrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2424028.png)